(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide
Description
The compound "(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide" is a pyrazolo[1,5-a]pyridine derivative with an enamide side chain. Its structure includes a bicyclic pyrazolo-pyridine core substituted with a methyl group at position 2, a phenyl group at position 3, and an N-linked prop-2-enamide moiety.
Propriétés
IUPAC Name |
(E)-2-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13(11-14-5-3-2-4-6-14)17(21)19-15-8-10-20-16(12-15)7-9-18-20/h2-7,9,11,15H,8,10,12H2,1H3,(H,19,21)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMDEGHABDHPTM-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acrylamide Moiety: The acrylamide group is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenyl Group: The phenyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert pharmacological effects. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced strength or conductivity.
Mécanisme D'action
The mechanism of action of (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Structural Analogues with Pyrazolo-Heterocyclic Cores
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Structure : Features a pyrazol-3-one core with acetyl, methyl, and nitro-substituted benzylidene groups.
- Properties: Molecular weight: 273.24 g/mol Melting point: 170°C Lipinski rule compliance: Yes (suggesting drug-likeness) IR Strong carbonyl (C=O, 1702 cm⁻¹) and nitro (NO₂, 1552 cm⁻¹) stretches .
- Comparison : Unlike the target compound, this derivative lacks the pyrazolo[1,5-a]pyridine core and instead has a simpler pyrazol-3-one ring. The nitro group enhances polarity but may reduce metabolic stability compared to the target’s phenyl-enamide system.
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Structure : Pyrazolo[1,5-a]pyrimidine core with ethyl, methyl, and carboxylic acid substituents.
- The carboxylic acid group enhances solubility but may limit blood-brain barrier penetration.
N',N'-dimethyl-N-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine
- Structure : Pyrazolo[1,5-a]pyrimidine core with methyl, phenyl, isopropyl, and diamine side chains.
- Properties: Molecular weight: 337.5 g/mol LogP: 3.9 (indicating moderate lipophilicity) Hydrogen bond donors/acceptors: 1/4 Rotatable bonds: 6 (suggesting conformational flexibility) .
- Comparison : The diamine side chain and isopropyl group enhance steric bulk and basicity compared to the target’s enamide moiety. The higher LogP value may improve membrane permeability but could reduce aqueous solubility.
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Bioactivity : The pyrazol-3-one derivative () complies with Lipinski’s rule, suggesting oral bioavailability, but its nitro group may pose toxicity risks. In contrast, the pyrazolo[1,5-a]pyrimidine-diamine () has favorable LogP and rotatable bond counts for CNS penetration .
- Synthetic Challenges : The target compound’s enamide group may require careful stereochemical control during synthesis, unlike the more straightforward acetylation or alkylation steps in analogues .
Activité Biologique
The compound (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The structure of (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide features a pyrazolo[1,5-a]pyridine moiety linked to a prop-2-enamide group. This configuration is crucial for its biological activity. Recent advancements in synthetic methods have facilitated the development of various derivatives with modified functional groups that enhance their pharmacological profiles .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrate that (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide exhibits significant growth inhibition in human breast cancer cell lines such as MDA-MB-231. The mechanism involves apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Apoptosis induction |
| K562 (Leukemia) | 15 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazolo[1,5-a]pyridine derivatives are known to inhibit various kinases involved in cancer progression. The compound has been shown to inhibit CDK2 and Abl kinases at micromolar concentrations .
- Apoptotic Pathways : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Cell Cycle Regulation : The compound induces G1 phase arrest in cancer cells by modulating cyclin-dependent kinase activity .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyridine scaffold can significantly influence biological activity. Key findings include:
- Substituents on the Phenyl Ring : Electron-donating groups enhance anticancer activity by improving binding affinity to target proteins.
- Alkyl Groups on the Amide : The presence of branched alkyl groups increases lipophilicity and cellular uptake .
Case Studies
Several case studies highlight the efficacy of (2E)-2-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide:
- Study on MDA-MB-231 Cells : A detailed investigation revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers after 72 hours .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The study emphasized its potential as a therapeutic agent in breast cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
